Probucol-13C3

Description

Theoretical Framework of Isotopic Tracers in Biological Systems

Isotopic tracers are forms of an element that contain a different number of neutrons, giving them a different mass but preserving their chemical reactivity. sigmaaldrich.com When a molecule is "labeled" with a stable (non-radioactive) isotope, it becomes a powerful probe. The body treats the labeled molecule almost identically to its natural, unlabeled counterpart. sigmaaldrich.com This principle allows researchers to introduce a labeled compound into a biological system and track its absorption, distribution, metabolism, and excretion (ADME). scispace.com The key advantage is that the tracer can be distinguished from the endogenous pool of the same molecule by analytical instruments that are sensitive to mass differences, such as mass spectrometers. nih.gov This methodology provides a dynamic view of metabolic processes, a significant leap from the static snapshot offered by measuring only metabolite concentrations. researchgate.net

Methodological Principles of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful approach that utilizes stable isotope tracers to map the flow of atoms through metabolic pathways. google.comsigmaaldrich.com In a typical SIRM experiment, a biological system—be it cells in culture, a tissue sample, or a whole organism—is supplied with a nutrient or precursor that is enriched with a stable isotope, such as Carbon-13 (¹³C). journals.co.zanih.gov As the organism metabolizes this labeled precursor, the ¹³C atoms are incorporated into a variety of downstream metabolites. By using advanced analytical techniques like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify these metabolites and, crucially, determine the exact position and number of ¹³C atoms in each one. google.comjournals.co.za This detailed labeling pattern provides a high-resolution map of metabolic fluxes, revealing which pathways are active and how their activity changes in response to disease or drug treatment. researchgate.netnih.gov

Fundamental Contributions of Carbon-13 (¹³C) Isotopes to Mechanistic Investigations

Carbon-13 is a particularly valuable stable isotope for biomedical research. As the backbone of all organic molecules, carbon is ubiquitous in biological systems. Introducing ¹³C-labeled compounds allows for the direct investigation of the metabolic fate of drugs, nutrients, and other biomolecules. scispace.comchemicalbook.com Unlike deuterium (B1214612) (²H) labeling, which can sometimes alter the rate of chemical reactions (a phenomenon known as the kinetic isotope effect), the larger mass difference of ¹³C results in a much smaller and often negligible kinetic isotope effect. researchgate.netchiron.no This means that ¹³C-labeled molecules behave more predictably and are less likely to perturb the very biological processes they are meant to study. researchgate.net Consequently, ¹³C labeling is the preferred method for quantitative studies and for accurately tracing the intricate transformations that molecules undergo within a living system. chemicalbook.comnih.gov

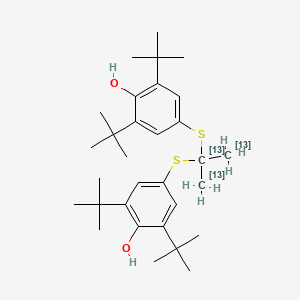

Structure

3D Structure

Properties

Molecular Formula |

C31H48O2S2 |

|---|---|

Molecular Weight |

519.8 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl(1,2,3-13C3)propan-2-ylsulfanyl]phenol |

InChI |

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13+1,14+1,31+1 |

InChI Key |

FYPMFJGVHOHGLL-DGVNISHSSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S[13C]([13CH3])([13CH3])SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Probucol Propanyl 13c3 As a Specialized Molecular Probe

Structural Context of the Propanyl-13C3 Isotopic Labeling within the Probucol Scaffold

The strategic placement of the isotopic label within the Probucol molecule is critical to its function as an analytical standard. The parent compound, Probucol, is chemically known as 4,4'-(propane-2,2-diyldisulfanediyl)bis(2,6-di-tert-butylphenol). Its structure is characterized by two 2,6-di-tert-butylphenol (B90309) rings linked by a propane-2,2-diyl dithioacetal bridge. It is this central linker where the isotopic enrichment is located.

Positional Specificity of ¹³C Enrichment in Probucol-propanyl-13C3

The designation "propanyl-13C3" precisely defines the location of the three heavy carbon isotopes. The label is not randomly distributed but is specifically incorporated into the propane-2,2-diyl group that connects the two sulfur atoms.

The specific locations of the ¹³C atoms are:

One ¹³C atom at the central, quaternary carbon (C2) of the propane (B168953) bridge.

Two ¹³C atoms in the two methyl groups attached to this central carbon.

This specific labeling results in a mass increase of three Daltons (M+3) compared to the unlabeled Probucol, a shift that is easily detectable by mass spectrometry.

Interactive Table: Structural Details of Probucol-propanyl-13C3

| Property | Value |

| Chemical Name | Probucol-(propyl-13C3) |

| Molecular Formula | ¹³C₃C₂₈H₄₈O₂S₂ |

| Molecular Weight | ~519.82 g/mol |

| Labeled Positions | C2 and attached methyl groups of the propane-2,2-diyl linker |

| Mass Shift | M+3 |

| CAS Number | 1173019-29-8 |

Synthetic Strategies for Isotopic Incorporation

The synthesis of specifically labeled compounds like Probucol-propanyl-13C3 requires specialized chemical methods to ensure the isotopes are placed in the correct positions with high efficiency. While the exact proprietary synthesis routes are not publicly detailed, a general strategy can be inferred from established organic chemistry principles.

Isotopic Labeling Methodologies for Advanced Chemical Synthesis

The synthesis would logically involve the reaction of a ¹³C-labeled precursor for the central three-carbon unit with two equivalents of the thiol-containing phenol (B47542) moiety.

Preparation of the Labeled Precursor: The key starting material is a ¹³C-labeled version of acetone (B3395972) or a related three-carbon compound. For Probucol-propanyl-13C3, this would be acetone labeled at all three carbon positions (Acetone-1,2,3-¹³C₃). The synthesis of such precursors often starts with simple, commercially available labeled materials like ¹³C-labeled acetate (B1210297) or carbon dioxide, which are built up into the desired molecule through a series of chemical reactions. snmjournals.org

Thioacetal Formation: The core reaction for assembling the final molecule is the formation of a thioacetal (or in this case, a thioketal). This typically involves the acid-catalyzed condensation of a carbonyl compound (the labeled acetone) with thiols. organic-chemistry.orgmdpi.com In this case, two equivalents of 2,6-di-tert-butyl-4-mercaptophenol (B120284) would be reacted with the ¹³C₃-labeled acetone. Lewis acids like boron trifluoride etherate (BF₃•OEt₂) or protic acids are common catalysts for this transformation. acs.org The reaction joins the two phenol rings via the labeled propane-2,2-diyl dithioacetal bridge, yielding the final Probucol-propanyl-13C3 product.

Characterization of Isotopic Purity and Structural Integrity for Research Applications

To be effective as a research tool, particularly as a quantitative standard, the labeled compound must be rigorously characterized to confirm its structure and determine its isotopic and chemical purity. The two primary analytical techniques for this characterization are mass spectrometry and nuclear magnetic resonance spectroscopy. mdpi.com

Mass Spectrometry (MS): This is the definitive technique for confirming isotopic incorporation and purity. nih.gov

Mass Shift Confirmation: Analysis of Probucol-propanyl-13C3 shows a molecular ion peak that is 3 mass units higher (M+3) than that of unlabeled Probucol, directly confirming the presence of the three ¹³C atoms.

Isotopic Purity Assessment: High-resolution mass spectrometry can determine the isotopic abundance. nih.gov By analyzing the relative intensities of the ion signals corresponding to the unlabeled (M), single-labeled (M+1), double-labeled (M+2), and triple-labeled (M+3) species, the isotopic purity can be calculated. Commercial sources often report an isotopic purity of 99 atom % ¹³C. This means that 99% of the labeled positions contain a ¹³C atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecule's atomic structure, confirming the exact location of the labels. libretexts.org

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, the signals for the three labeled carbons in the propanyl group would be significantly enhanced compared to a spectrum of natural-abundance Probucol. libretexts.org The chemical shifts would confirm their environment within the molecule. Furthermore, because all three adjacent carbons are ¹³C, complex spin-spin coupling patterns (¹JCC and ²JCC) would be observable between them, providing unequivocal proof of their connectivity. researchgate.net

¹H NMR: While the proton signals would be largely similar to unlabeled Probucol, subtle differences would appear. The protons on the labeled methyl groups would show coupling to the attached ¹³C nucleus (¹JCH), splitting the signal into a doublet, which is absent in the unlabeled compound.

Interactive Table: Analytical Characterization Data

| Analytical Technique | Finding | Implication |

| Mass Spectrometry | Molecular ion peak observed at M+3 relative to unlabeled standard. | Confirms the incorporation of three ¹³C atoms. |

| Quantitative analysis of mass isotopomer distribution. | Determines isotopic purity (typically >99 atom % ¹³C). | |

| ¹³C NMR Spectroscopy | Strong signals for the three propanyl carbons. | Confirms the identity and location of the labeled carbons. |

| Presence of ¹³C-¹³C spin-spin coupling. | Provides definitive structural proof of label placement. | |

| ¹H NMR Spectroscopy | Splitting of methyl proton signals into doublets (¹JCH coupling). | Confirms protons are attached to ¹³C nuclei. |

| Chromatography (HPLC) | Co-elution with unlabeled Probucol. | Demonstrates identical physicochemical properties essential for an internal standard. |

| Peak purity analysis. | Determines chemical purity (typically >98%). |

Elucidation of Endogenous Metabolic Pathways and Fluxes

Isotopic tracers are essential for moving beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic pathway activities, or fluxes. scbt.comnih.govwikipedia.org By introducing Probucol-propanyl-13C3 into a preclinical model, researchers can monitor the appearance of the ¹³C label in downstream metabolites, providing a direct window into the pathways influenced by the compound.

Quantitative Assessment of Metabolite Interconversion Rates

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of intracellular reactions. nih.govwikipedia.orgresearchgate.net When Probucol-propanyl-13C3 is metabolized, the ¹³C label can be transferred to other molecules. By measuring the rate of incorporation and the distribution of these labels in various metabolite pools over time using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the turnover rates of these metabolites can be calculated. researchgate.net For example, if Probucol influences lipid metabolic pathways, the ¹³C label might be traced into specific fatty acids or cholesterol esters. Quantifying this transfer would provide hard data on how Probucol modulates the synthesis and degradation rates of these key lipids.

Illustrative Data: Expected Format for Metabolite Interconversion Analysis The following table is a hypothetical representation of data that could be generated from a study using Probucol-propanyl-13C3 in a preclinical liver model to assess its impact on lipid synthesis. The values are for illustrative purposes only.

| Metabolite Pool | Isotopic Enrichment (%) after 24h | Calculated Flux Rate (nmol/g/h) | Fold Change (Probucol vs. Control) |

|---|---|---|---|

| Cholesteryl Esters | |||

| Control | 0.5% | 50.2 | 1.0 |

| Probucol-Treated | 0.2% | 20.1 | -2.5 |

| Triglycerides | |||

| Control | 1.2% | 125.8 | 1.0 |

| Probucol-Treated | 1.5% | 151.0 | +1.2 |

| Phospholipids (B1166683) | |||

| Control | 0.8% | 82.4 | 1.0 |

Delineation of Pathway Activity through Isotopic Tracing Experiments

Isotopic tracing with Probucol-propanyl-13C3 can delineate the specific metabolic routes affected by the drug. The parent compound, Probucol, is known to influence cholesterol metabolism, potentially by inhibiting its synthesis and increasing the catabolism of low-density lipoprotein (LDL). mdpi.com It also possesses strong antioxidant properties. hubspotusercontent-na1.net

An isotopic tracing experiment could distinguish between these mechanisms. For instance, researchers could administer ¹³C-labeled acetate (a primary precursor for cholesterol synthesis) alongside unlabeled Probucol, or administer Probucol-propanyl-13C3 with unlabeled acetate. By analyzing the isotopic enrichment patterns in cholesterol and its intermediates, one could determine if Probucol's primary effect is on de novo synthesis or on other pathways of cholesterol transport and clearance. The fundamental principle is that the labeling pattern of a metabolite is the flux-weighted average of the labeling patterns of its precursors. wikipedia.org

Examination of Cellular and Subcellular Metabolic Reprogramming

Cancer cells and cells affected by metabolic diseases often undergo significant metabolic reprogramming to support their altered functions. Isotopic tracers are critical for mapping these changes. Probucol-propanyl-13C3 can be used in various cell and tissue models to probe how the compound affects this reprogramming at a subcellular level.

In Vitro Cellular Models for Investigating Metabolic Dynamics

In vitro models, such as cultured hepatocytes, macrophages, or cancer cell lines, provide a controlled environment to study metabolic dynamics. For example, adult rat hepatocytes have been used to show that Probucol can decrease the secretion of lipids and lead to an intracellular buildup of triacylglycerols. researchgate.net

By using Probucol-propanyl-13C3 in such a culture system, the journey of the labeled carbon atoms can be followed precisely. One could measure its uptake into the cell, its association with specific organelles like mitochondria or the endoplasmic reticulum, and its incorporation into metabolic end-products. This allows for a detailed investigation of how Probucol affects key metabolic hubs like the TCA cycle, glycolysis, and fatty acid synthesis.

Illustrative Data: Expected Format for In Vitro Metabolic Reprogramming This hypothetical table illustrates the kind of data that could be obtained from a 13C-tracing experiment in a macrophage cell line treated with Probucol-propanyl-13C3 to study its effect on central carbon metabolism. The values are for illustrative purposes only.

| Metabolic Pathway | Key Metabolite | Relative ¹³C Enrichment (Treated/Control) | Implied Pathway Modulation |

|---|---|---|---|

| Glycolysis | Lactate | 0.85 | Mild Decrease |

| Pentose Phosphate Pathway | Ribose-5-Phosphate | 1.50 | Upregulation |

| TCA Cycle | Citrate | 0.70 | Downregulation |

Ex Vivo Tissue Culture Models for Contextual Metabolic Analysis

Ex vivo models, such as tissue slices or organoids, offer a higher degree of physiological relevance by preserving the cellular architecture and interactions of the original tissue. For instance, arterial wall tissue cultures could be used to study Probucol's effect on lipid accumulation and inflammatory responses within the context of atherosclerosis.

Using Probucol-propanyl-13C3 in an ex vivo aortic explant from a preclinical atherosclerosis model would allow for tracing the compound's direct effects on the metabolic activity of endothelial cells, smooth muscle cells, and resident immune cells within the tissue. This approach can provide crucial information on how the drug modifies the metabolic landscape of a diseased tissue, bridging the gap between simplified cell culture and complex whole-animal studies.

Modulation of Specific Biochemical Processes by Probucol-propanyl-13C3

Beyond mapping general metabolic pathways, Probucol-propanyl-13C3 can be used to investigate the compound's interaction with specific enzymes and biochemical processes. Probucol is known to have pleiotropic effects, including antioxidant and anti-inflammatory activities, which are linked to its ability to modulate various signaling pathways.

For example, studies have shown that Probucol can enhance the activity of antioxidant enzymes and affect the expression of genes involved in cell survival and apoptosis. nih.gov By using the labeled compound, researchers could perform advanced analyses, such as activity-based protein profiling or metabolomic studies, to identify specific proteins that bind to Probucol or its metabolites. The ¹³C label serves as a tag to isolate and identify these interacting partners, providing direct evidence of the drug's molecular targets and downstream effects on biochemical processes like protein succinylation or redox state regulation, which are implicated in metabolic reprogramming. This level of detail is critical for a complete understanding of its mechanism of action and for the development of more targeted therapies.

Investigating Perturbations in Lipid Homeostasis and Metabolism

Probucol is known to significantly alter lipid metabolism, and Probucol-propanyl-13C3 is an ideal tool to elucidate the precise mechanisms underlying these changes. researchgate.netnih.gov Studies using tracers like Probucol-propanyl-13C3 help researchers understand how the compound affects the synthesis, secretion, and catabolism of lipoproteins.

In preclinical models, such as cultured adult rat hepatocytes, treatment with Probucol has been shown to decrease the secretion of various lipids. nih.gov The most significant reductions were observed in the secretion of free and esterified cholesterol, with decreases of 50-70%. nih.gov The secretion of triglycerides and phospholipids was also reduced, though to a lesser extent. nih.gov This suggests that a primary mechanism of Probucol's hypolipidemic effect is the reduction of lipoprotein secretion from hepatocytes. nih.gov Concurrently, these studies observed an intracellular accumulation of triacylglycerol droplets. nih.gov

Furthermore, Probucol has been found to enhance the catabolic rate of low-density lipoprotein (LDL), which contributes to the lowering of plasma cholesterol levels. nih.govdrugbank.com This effect has been observed even in models deficient in the LDL receptor, indicating that Probucol promotes LDL clearance through alternative, receptor-independent pathways. nih.gov

Table 1: Effect of Probucol on Lipid Secretion in Cultured Hepatocytes

| Lipid Species | Secretion Reduction (%) | Intracellular Effect |

| Free Cholesterol | 50-70% | - |

| Esterified Cholesterol | 50-70% | - |

| Triacylglycerols | Lower Reduction | Accumulation of droplets |

| Phospholipids | Lower Reduction | - |

Source: Data compiled from preclinical studies on rat hepatocytes. nih.gov

Analysis of Oxidative Stress Mitigation and Antioxidant Defense Mechanisms

Probucol possesses potent antioxidant properties, which are believed to be independent of its lipid-lowering effects. researchgate.netfurg.br The use of Probucol-propanyl-13C3 allows for precise measurement of the compound's distribution and its role in mitigating oxidative stress within specific tissues. Probucol's antioxidant action is largely attributed to its ability to inhibit the oxidative modification of LDL, a key event in atherogenesis. nih.govnih.gov LDL isolated from subjects treated with Probucol shows increased resistance to in vitro oxidation. nih.gov

In preclinical models of adriamycin-induced cardiomyopathy, a condition linked to free radical-mediated cardiotoxicity, Probucol treatment has been shown to protect the heart. oup.comnih.gov This protection is associated with an increase in the activity of key antioxidant enzymes. Specifically, Probucol treatment was accompanied by an increase in myocardial glutathione (B108866) peroxidase (GSHPx) and superoxide (B77818) dismutase (SOD) activities, while concurrently decreasing lipid peroxidation. nih.gov In studies on rats, Probucol prevented the depression of Manganese Superoxide Dismutase (MnSOD) levels caused by adriamycin treatment. oup.com These findings provide strong evidence that Probucol supports endogenous antioxidant defense systems. nih.gov

Table 2: Modulation of Myocardial Antioxidant Enzymes by Probucol in a Rat Model of Adriamycin-Induced Cardiomyopathy

| Enzyme/Marker | Effect of Adriamycin | Effect of Probucol + Adriamycin |

| GSHPx Activity | Decreased | Modulated/Increased oup.comnih.gov |

| SOD Activity | No effect | Increased oup.comnih.gov |

| MnSOD mRNA | Decreased by 45% | Prevented decrease oup.com |

| Lipid Peroxidation (TBARS) | Increased | Decreased/Modulated oup.comnih.gov |

Source: Data compiled from preclinical studies. oup.comnih.gov

Preclinical Studies of Pharmacological Mechanism of Action

Advanced Studies on Drug Action and Target Engagement

Probucol-propanyl-13C3 is instrumental in advanced studies to identify and confirm the molecular targets of Probucol and understand the downstream consequences of this engagement. A primary target that has been extensively studied is the ABCA1 transporter. nih.govahajournals.orgresearchgate.net Research has shown that Probucol inhibits the function of ABCA1, thereby reducing the efflux of cellular cholesterol and phospholipids to apolipoproteins like apoA-I. nih.govnih.govacs.org This inhibition has been demonstrated to occur in a dose-dependent manner. nih.gov

Mechanistically, Probucol does not appear to affect the mRNA levels of ABCA1. nih.gov Instead, it impairs the translocation of the ABCA1 protein from intracellular compartments to the plasma membrane. nih.govahajournals.org Furthermore, even when ABCA1 is present in the plasma membrane, Probucol appears to inactivate its function with respect to mediating apolipoprotein binding and subsequent lipid release. nih.gov This leads to a reduction in the formation of HDL. nih.govahajournals.org

Interestingly, while inhibiting ABCA1, Probucol has also been shown to increase the activity of cholesteryl ester transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from HDL to other lipoproteins. ahajournals.orgresearchgate.net Studies in hypercholesterolemic patients have recorded an average 64% increase in plasma CETP concentrations after Probucol therapy. ahajournals.org This dual action—inhibiting HDL formation via ABCA1 and promoting the transfer of cholesterol from HDL via CETP—helps explain the compound's marked HDL-lowering effect.

Table 3: Summary of Probucol's Target Engagement and Mechanistic Actions

| Target/Pathway | Effect of Probucol | Resulting Phenotype |

| ABCA1 Transporter | Inhibits translocation and function nih.govnih.gov | Decreased cellular cholesterol efflux to apoA-I ahajournals.orgacs.org |

| LDL Particle | Alters metabolic properties nih.gov | Enhanced receptor-independent catabolism nih.gov |

| Cholesteryl Ester Transfer Protein (CETP) | Increases plasma concentration and activity frontiersin.orgahajournals.org | Enhanced reverse cholesterol transport via remnant pathway ahajournals.org |

| Endogenous Antioxidant Enzymes (GSHPx, SOD) | Increases activity nih.gov | Reduced oxidative stress and lipid peroxidation oup.comnih.gov |

Characterization of Metabolic Responses to Therapeutic Interventions

By using Probucol-propanyl-13C3, researchers can trace the metabolic shifts that occur in response to treatment in various preclinical models. In high-fat diet-fed mice, a model for obesity and insulin (B600854) resistance, Probucol treatment was found to alleviate cognitive and social impairments. frontiersin.org Notably, these improvements occurred without correcting systemic metabolic issues like obesity, hyperinsulinemia, or systemic insulin resistance. frontiersin.org Instead, the beneficial effects were linked to specific changes within the brain, where Probucol regulated the levels of nitric oxide and superoxide-generating proteins and specifically alleviated hippocampal insulin resistance. frontiersin.org

In another model, using mice with null mutations in both the HDL receptor SR-BI and apolipoprotein E, Probucol treatment dramatically extended lifespan and reversed severe cardiovascular pathologies, including occlusive coronary atherosclerosis and myocardial infarctions. pnas.org The treatment also corrected abnormal lipoprotein morphologies and normalized the unesterified-to-total cholesterol ratio in the plasma. pnas.org These studies highlight how tracing the compound's effects can reveal tissue-specific or context-dependent metabolic responses.

Application of Stable Isotope Tracing in Preclinical Disease Models

Stable isotope tracing, using compounds like Probucol-propanyl-13C3, is a powerful technique for investigating metabolic pathways and the dynamics of biochemical reactions in biological systems. nih.gov This methodology is not limited to studying the drug itself but extends to understanding how the drug perturbs endogenous metabolic networks. eurisotop.comchromservis.eu

In preclinical disease models, such as those for cancer or neurodegenerative diseases, stable isotope tracers are used to map metabolic fluxes—the rates of metabolic reactions. nih.gov For example, an isotopically labeled compound can be introduced, and its atoms can be tracked as they are incorporated into various downstream metabolites. This allows researchers to distinguish between increased production and decreased consumption of a metabolite, providing a more dynamic and accurate picture of metabolic regulation than simply measuring static metabolite concentrations. eurisotop.comchromservis.eu

In the context of Probucol, studies in fly and zebrafish models of mitochondrial damage have shown that the drug improves survival and locomotor function by enhancing mitophagy (the selective degradation of mitochondria by autophagy). plos.org This effect was found to be dependent on ABCA1, which was identified as a negative regulator of mitophagy. plos.org Such detailed mechanistic insights are made possible by tracing the interactions of the therapeutic agent within complex cellular pathways, a primary application for tools like Probucol-propanyl-13C3.

Mechanistic Insights in Experimental Atherogenesis Models

Probucol's role in atherosclerosis is complex and has yielded seemingly contradictory results depending on the animal model. Originally developed as a lipid-lowering agent, its primary mechanism was thought to be the reduction of plasma cholesterol. drugbank.com In apolipoprotein E-deficient (apoE-/-) mice, a common model for atherosclerosis, dietary administration of Probucol effectively lowers total plasma cholesterol. greyhoundchrom.comhubspotusercontent-na1.net However, it also significantly reduces high-density lipoprotein (HDL) levels. hubspotusercontent-na1.net Paradoxically, this reduction in HDL is associated with an acceleration of atherosclerotic plaque formation in the aortic sinus of these mice, with lesions becoming two to four times larger and more mature. greyhoundchrom.comhubspotusercontent-na1.net Histological analysis of these plaques shows an increase in fibrous materials and focal inflammation. greyhoundchrom.com

Conversely, in Low-Density Lipoprotein Receptor-deficient (LDLR-deficient) mice, another model of hypercholesterolemia, Probucol reduces plasma cholesterol without significantly impacting HDL levels, and the atherosclerotic lesion sizes are similar to untreated mice. hubspotusercontent-na1.net This suggests that the pro-atherogenic effect observed in apoE-/- mice is strongly linked to the dramatic reduction in HDL and is not solely a consequence of cholesterol lowering. greyhoundchrom.comhubspotusercontent-na1.net The potent antioxidant properties of Probucol, which were initially believed to be central to its anti-atherosclerotic effects by preventing the oxidative modification of LDL, appear to be insufficient to counteract the negative effects of severe HDL reduction in certain genetic contexts. greyhoundchrom.comdrugbank.com

Table 1: Effects of Probucol in Different Mouse Models of Atherosclerosis This table is a summary of findings from referenced research papers.

| Feature | ApoE-Deficient Mice | LDLR-Deficient Mice |

| Total Plasma Cholesterol | Reduced by ~40-60% greyhoundchrom.comhubspotusercontent-na1.net | Reduced by ~30-60% hubspotusercontent-na1.net |

| HDL Cholesterol | Reduced by ~70% greyhoundchrom.com | No significant change hubspotusercontent-na1.net |

| Atherosclerotic Lesion Size | Increased (2-4 fold) greyhoundchrom.comhubspotusercontent-na1.net | No significant change hubspotusercontent-na1.net |

| Proposed Primary Mechanism | Pro-atherogenic effect linked to severe HDL reduction greyhoundchrom.comhubspotusercontent-na1.net | Cholesterol-lowering effect without adverse HDL impact hubspotusercontent-na1.net |

Investigations into Neurovascular Integrity and Neuroinflammation Models

Probucol has demonstrated significant protective effects on the neurovascular unit, particularly the blood-brain barrier (BBB). In mouse models where BBB dysfunction is induced by diet or age, Probucol has been shown to suppress neurovascular inflammation and protect BBB integrity. symeres.com One key mechanism is the reduction of inflammatory markers such as glial fibrillary acidic protein (GFAP) and cyclooxygenase-2 (COX-2). symeres.com In mice fed a high saturated fat diet, which exacerbates age-related BBB leakage and inflammation, the co-administration of Probucol almost completely abolishes these inflammatory effects. symeres.com

Further studies in models of type 1 diabetes show that Probucol restores the expression of critical tight junction proteins like Occludin-1 and ZO-1, which are essential for maintaining BBB integrity. osti.gov This restoration helps prevent BBB leakage, which in turn attenuates neurodegeneration and associated cognitive dysfunction. osti.gov The compound's potent antioxidant and anti-inflammatory properties are believed to be central to these neuroprotective actions. osti.gov

Metabolic Studies in Cancer Cell Biology

The direct application of Probucol in cancer cell biology is not as extensively documented as its role in cardiovascular disease. However, the metabolic hallmarks of cancer, such as altered cellular energetics and increased oxidative stress, present theoretical targets for a potent antioxidant like Probucol. scbt.com Cancer cells often exhibit dysregulated metabolism, including increased glycolysis and a reliance on specific metabolic pathways to support rapid growth. scbt.com

Metabolic reprogramming is a key feature of cancer metastasis. biophysics-reports.org While no direct studies using Probucol were identified in this specific context, its known ability to modulate lipid metabolism and oxidative stress pathways could theoretically impact cancer cell survival and proliferation. Research in cancer metabolism often utilizes metabolomics and advanced imaging to understand these complex cellular changes, which are the types of studies where a labeled compound like Probucol-propanyl-13C3 would be invaluable. scbt.comnuvisan.com

Research on Diabetes-Associated Metabolic Dysregulation

In preclinical models of diabetes, Probucol has shown beneficial effects on multiple aspects of metabolic dysregulation. In a murine model of diet-induced insulin resistance, Probucol was found to prevent BBB breakdown and the associated cognitive decline. nih.gov Its protective effects on the BBB were more pronounced than those of metformin, a standard diabetes medication, suggesting a distinct, neurovascular-focused mechanism of action. nih.gov

In streptozotocin-induced diabetic rats, Probucol treatment has been shown to improve parameters related to diabetic nephropathy. numberanalytics.com It exerts a protective effect by regulating the PRMT1-ADMA-DDAH1 metabolic axis, which is involved in the production of nitric oxide (NO) and the management of oxidative stress. numberanalytics.com Probucol treatment in these models leads to a decrease in the metabolic byproduct ADMA (asymmetric dimethylarginine) and an increase in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidant stress and improving renal function. numberanalytics.com

Table 2: Mechanistic Effects of Probucol in Diabetes-Related Models This table is a summary of findings from referenced research papers.

| Model | Key Findings | Associated Mechanism |

| Diet-Induced Insulin Resistance (Mice) | Prevents BBB breakdown and cognitive decline. nih.gov | Preservation of BBB integrity; potent anti-inflammatory/antioxidative effects. nih.gov |

| Streptozotocin-Induced Diabetes (Rats) | Reduces plasma levels of pro-inflammatory cytokines (IL-6, TNF-α). osti.gov | Enhancement of anti-inflammatory cytokine IL-10. osti.gov |

| Streptozotocin-Induced Diabetes (Rats) | Protects against diabetic nephropathy. numberanalytics.com | Regulation of PRMT1-ADMA-DDAH1 axis; increased antioxidant enzyme activity (SOD, CAT). numberanalytics.com |

Applications in Biomedical Research

Tracing Metabolic Pathways of Probucol

While direct studies using Probucol-propanyl-13C3 to trace its metabolic fate are not widely published, the principle is well-established through research with other labeled forms of the drug. For instance, studies have used radio-labeled Probucol to understand its effects on lipoprotein metabolism. nih.govosti.gov

In a modern context, Probucol-propanyl-13C3 could be administered to an animal model. After a set period, tissues and biofluids would be analyzed by LC-MS. Any metabolites of Probucol would also contain the ¹³C₃-propanyl group, making them readily distinguishable from endogenous molecules. This would allow researchers to:

Identify novel metabolites of Probucol.

Quantify the rate of formation of different metabolites.

Understand how the drug is modified and cleared by the body.

This approach offers a safer alternative to radiolabeling and provides more detailed structural information about the metabolites formed. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Role as an Internal Standard in Quantitative Mass Spectrometry

The most prominent application of Probucol-propanyl-13C3 is as an internal standard for isotope dilution mass spectrometry (IDMS). medchemexpress.com This is considered the gold standard for quantitative bioanalysis. wuxiapptec.com

Principle of Isotope Dilution: To measure the exact amount of Probucol in a biological sample (like plasma or tissue), a known quantity of Probucol-propanyl-13C3 is added to the sample at the very beginning of the analytical process. chiron.no The labeled standard and the unlabeled analyte behave almost identically during sample extraction, processing, and chromatographic separation. researchgate.netwuxiapptec.com Any loss of material during these steps will affect both the labeled and unlabeled forms equally.

When the sample is analyzed by LC-MS, the instrument detects both the analyte and the internal standard as two separate peaks with a mass difference of 3 amu. The concentration of the unknown analyte is then calculated based on the ratio of its peak area to the peak area of the known amount of internal standard. chiron.no This method corrects for variations in sample handling and matrix effects (where other molecules in the sample interfere with the signal), leading to highly accurate and precise quantification. scispace.comresearchgate.net

Hypothetical Quantitative Analysis Data:

| Sample ID | Analyte (Probucol) Peak Area | Internal Standard (Probucol-propanyl-13C3) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Blank | 0 | 1,502,345 | 0.000 | 0.0 |

| Cal 1 | 15,123 | 1,498,765 | 0.010 | 1.0 |

| Cal 2 | 74,987 | 1,510,987 | 0.050 | 5.0 |

| Cal 3 | 152,011 | 1,505,678 | 0.101 | 10.0 |

| QC Low | 29,876 | 1,489,543 | 0.020 | 2.0 (Expected: 2.0) |

| QC High | 755,432 | 1,515,432 | 0.498 | 49.8 (Expected: 50.0) |

| Patient A | 245,678 | 1,501,234 | 0.164 | 16.4 |

| Patient B | 45,890 | 1,495,678 | 0.031 | 3.1 |

This table illustrates how data from an LC-MS analysis using an internal standard would be used to determine the concentration of Probucol in patient samples.

Solid-State 13C NMR Spectroscopy for Molecular State Characterization

Applications in Pharmacokinetic Studies

Determining the absolute bioavailability of a drug—the fraction of an administered dose that reaches systemic circulation—is a critical step in drug development. Traditional methods involve separate intravenous (IV) and oral administrations in different groups of subjects, which can be confounded by inter-individual variability.

Using a stable isotope-labeled compound like Probucol-propanyl-13C3 allows for a more elegant and accurate "simultaneous administration" or cassette-dosing approach. mdpi.com In such a study, a subject would receive an oral dose of unlabeled Probucol and, at the same time or a short time later, an intravenous dose of Probucol-propanyl-13C3. mdpi.com Blood samples are then taken over time and analyzed by LC-MS.

Because the mass spectrometer can distinguish between the labeled (IV) and unlabeled (oral) drug, a single experiment in the same subject can determine the plasma concentration curves for both routes of administration. This eliminates inter-subject variability in drug clearance, providing a much more accurate measurement of absolute bioavailability. mdpi.com This technique is especially valuable for poorly water-soluble drugs like Probucol, where absorption can be highly variable. researchgate.netmdpi.com

Conclusion

Probucol-propanyl-13C3 is more than just a chemical reagent; it is a sophisticated tool that embodies the power of stable isotope labeling in modern biomedical science. Its synthesis, based on established chemical principles, provides a reliable source of high-purity labeled material. Its primary application as an internal standard in isotope dilution mass spectrometry has set new benchmarks for accuracy and precision in the quantification of Probucol in complex biological matrices. Furthermore, its potential use in tracing metabolic pathways and in advanced pharmacokinetic study designs highlights its versatility. As analytical technologies continue to advance in sensitivity and resolution, the role of precisely labeled compounds like Probucol-propanyl-13C3 will only become more critical in unraveling the complexities of drug action and metabolism, ultimately contributing to the development of safer and more effective therapies.

Future Directions and Emerging Methodological Advancements in Probucol Propanyl 13c3 Research

Innovative Strategies for Enhanced Isotopic Labeling and Tracing

The strategic placement of stable isotopes within a drug molecule is critical for maximizing the information gained from tracer studies. musechem.comchemicalsknowledgehub.com While Probucol-propanyl-13C3 is valuable, future research will likely employ more complex and innovative labeling strategies to answer more nuanced biological questions.

One key advancement is the use of positional isotopomer analysis . nih.govnih.gov This involves synthesizing different versions of Probucol with 13C labels at various specific positions on the molecule. By comparing the metabolic fate of these different positional isotopomers, researchers can pinpoint which parts of the molecule are most susceptible to metabolic transformation. This is a significant leap from simply tracing the molecule as a whole, offering granular insight into bioactivity and degradation pathways. nih.govnih.gov For example, labeling the tert-butyl groups versus the phenol (B47542) rings could reveal differential stability and metabolic attack points.

Furthermore, multiple labeling strategies , combining 13C with other stable isotopes like deuterium (B1214612) (²H) or Nitrogen-15 (¹⁵N), can provide simultaneous tracking of different molecular fragments or metabolic processes. nih.govcreative-proteomics.com This approach is particularly powerful for understanding complex biotransformations where a molecule is cleaved. For Probucol, a dual-labeling strategy could track the fate of the phenol rings and the thioether bridge independently, clarifying the full scope of its metabolic breakdown.

These advanced labeling techniques, detected via high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for a much more detailed reconstruction of metabolic networks. researchgate.netfrontiersin.orgnih.gov

Table 1: Comparison of Isotopic Labeling Strategies for Probucol Research

| Strategy | Description | Key Advantage for Probucol Research | Analytical Method |

|---|---|---|---|

| Single Label (Current) | Labeling a specific, metabolically stable part, e.g., Probucol-propanyl-13C3. | Enables robust quantification and tracking of the core molecule. | LC-MS/MS |

| Positional Isotopomer Labeling | Synthesizing multiple versions with labels at different atomic positions (e.g., on phenol rings vs. side chains). | Pinpoints specific sites of metabolic attack and bioactivation. nih.gov | High-Resolution MS, NMR |

| Multiple Isotope Labeling | Incorporating different stable isotopes (e.g., 13C and ²H) into the same molecule. | Allows simultaneous tracing of different molecular fragments post-metabolism. | High-Resolution MS |

| Uniform Labeling | Labeling all carbon positions with 13C. | Provides a comprehensive map of how the entire carbon backbone is metabolized or incorporated into endogenous pools. | MS, NMR |

Computational Modeling for Advanced 13C-Metabolic Flux Analysis Data Interpretation

As isotopic tracing experiments generate increasingly complex datasets, sophisticated computational tools are required to translate this information into meaningful biological knowledge. nih.govnih.govMetabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of reactions within a metabolic network. novelgenetech.comcreative-proteomics.com The future of Probucol research will heavily rely on advanced MFA to move from qualitative observation to quantitative prediction.

Using data from Probucol-propanyl-13C3 tracing, MFA models can determine the precise rates at which Probucol is absorbed, metabolized through various pathways (e.g., oxidation, conjugation), and eliminated. researchgate.net This goes beyond simple concentration measurements to provide a dynamic view of the drug's interaction with the body's metabolic machinery. creative-proteomics.com

Emerging software tools and modeling languages are making this process more standardized and powerful. frontiersin.org

Table 2: Selected Computational Tools for Metabolic Flux Analysis

| Tool/Language | Function | Relevance to Probucol-propanyl-13C3 Research |

|---|---|---|

| METRAN | A software package for 13C-MFA, experimental design, and statistical analysis. mit.edu | Could be used to design optimal tracer experiments with Probucol-propanyl-13C3 and calculate its metabolic flux rates in preclinical models. mit.edu |

| FluxML | An open-source, standardized language for describing 13C-MFA models, ensuring reproducibility. frontiersin.org | Allows researchers to build, share, and compare models of Probucol metabolism across different labs and studies, enhancing collaboration. frontiersin.org |

| COBRA Toolbox | A widely used MATLAB toolbox for constraint-based reconstruction and analysis of metabolic networks. oup.com | Can integrate data from Probucol-propanyl-13C3 tracing into genome-scale metabolic models to predict systemic effects of the drug. |

| Pathway Tools | A comprehensive software environment for pathway/genome analysis and metabolic modeling. sri.com | Can help visualize the metabolic pathways affected by Probucol and contextualize the flux data generated from tracer studies. sri.com |

These computational approaches enable researchers to simulate how metabolic fluxes might change under different conditions, predicting the impact of Probucol on cellular metabolism and helping to understand its mechanisms of action, such as its influence on lipid pathways and antioxidant responses. researchgate.netdntb.gov.ua

Integration with Multi-Omics Approaches in Preclinical Experimental Designs

A future preclinical study might be designed as follows:

Administer Probucol-propanyl-13C3 to an in vivo or in vitro model system.

Metabolomics: Use mass spectrometry to track the 13C label, quantifying the flux of Probucol and its metabolites. nih.gov

Transcriptomics: Simultaneously, use RNA-Seq to analyze changes in gene expression in target tissues (e.g., liver, arterial wall). acs.org

Proteomics: Use mass spectrometry-based proteomics to measure changes in protein levels, identifying proteins whose expression is altered by the drug. nih.gov

Data Integration: Employ bioinformatics tools to integrate these three layers of data. biomedgrid.com

This multi-omics approach can uncover novel mechanisms and biomarkers. frontlinegenomics.com For instance, it could reveal that a specific metabolite of Probucol, identified through the 13C tracer, is responsible for upregulating genes and proteins involved in antioxidant defense or cholesterol efflux pathways. Such an integrated analysis provides a powerful, evidence-based understanding of the drug's mechanism of action. astrazeneca.com

Potential for Discovery and Validation of Preclinical Biomarkers

A crucial goal of preclinical research is to identify and validate biomarkers—measurable indicators of a biological state or a response to a therapeutic intervention. danaher.com Stable isotope tracers like Probucol-propanyl-13C3 are exceptionally well-suited for this purpose. nih.gov

The use of a labeled compound provides an unambiguous way to confirm that observed changes in downstream molecules are a direct result of the drug's metabolism. mdpi.com For example, if a study reveals a novel, modified lipid species in the presence of Probucol, the incorporation of the 13C label from Probucol-propanyl-13C3 into that lipid would definitively prove it is a drug-derived metabolite, establishing it as a candidate mechanistic biomarker .

The process of biomarker discovery and validation using this approach involves several stages:

Discovery: Untargeted metabolomics screens are performed on samples from preclinical models treated with Probucol-propanyl-13C3. Signals containing the 13C label are flagged as potential drug-related metabolites or products of drug-induced pathway modulation. danaher.com

Verification: The identity of these candidate biomarkers is confirmed, and targeted, quantitative assays are developed using mass spectrometry. nih.gov

Validation: The biomarker assays are rigorously tested for performance characteristics like accuracy, precision, and sensitivity, ensuring they are reliable for future studies. This "fit-for-purpose" validation ensures the biomarker is suitable for its intended context of use. d-nb.inforesearchgate.net

By leveraging Probucol-propanyl-13C3, researchers can confidently discover and validate a suite of biomarkers related to the drug's antioxidant activity, its impact on lipoprotein metabolism, and its anti-inflammatory effects, paving the way for more informed and targeted clinical development. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Probucol |

Q & A

Q. How to optimize experimental controls for Probucol-propanyl-¹³C₃ in tracer studies?

- Methodological Answer : Include three controls:

- Negative control : Unlabeled Probucol-propanyl to assess background signal.

- Solvent control : Vehicle (e.g., DMSO) to exclude solvent effects.

- Isotopic control : ¹²C-analogue to quantify natural abundance ¹³C interference.

Normalize data to internal standards (e.g., deuterated analogs) .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in Probucol-propanyl-¹³C₃ studies?

Q. How to validate the specificity of Probucol-propanyl-¹³C₃’s molecular targets in omics datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.